2-(2,4,6-Trifluorophenoxy)aniline

Medicinal Chemistry Synthetic Methodology Urea Derivatives

Procure 2-(2,4,6-Trifluorophenoxy)aniline to leverage its unique 2,4,6-trifluorophenoxy motif, which delivers a distinct combination of steric bulk, electron-withdrawing capacity, and lipophilicity unattainable with generic halogenated anilines. This building block enables rapid synthesis of focused libraries for NK-2 antagonist optimization (65 nM IC50) and cross-species TRPA1 pharmacology studies (5.5-fold human/rat selectivity). Its >800-fold selectivity for peripheral benzodiazepine receptors qualifies it as an optimal scaffold for developing PET imaging agents to visualize inflammation in atherosclerosis and neuroinflammatory conditions.

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
Cat. No. B8290302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trifluorophenoxy)aniline
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=C(C=C(C=C2F)F)F
InChIInChI=1S/C12H8F3NO/c13-7-5-8(14)12(9(15)6-7)17-11-4-2-1-3-10(11)16/h1-6H,16H2
InChIKeyPVAREGRBBXQASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,6-Trifluorophenoxy)aniline: A Specialized Fluorinated Building Block for Advanced Organic Synthesis and Medicinal Chemistry


2-(2,4,6-Trifluorophenoxy)aniline (CAS not widely indexed, molecular weight 239.19 g/mol, purity typically 95%) is a halogenated aromatic amine building block used in the synthesis of urea derivatives, phenyloxyaniline analogs, and fluorinated ligands for receptor binding studies . It contains a 2,4,6-trifluorophenoxy substituent that modulates lipophilicity, metabolic stability, and binding affinity in drug discovery and agrochemical research [1]. Unlike simpler aniline scaffolds, the specific trifluorophenoxy substitution pattern on this compound enables participation in nucleophilic aromatic substitution reactions and downstream functionalization in patent-protected therapeutic candidates [2].

Critical Differentiators of 2-(2,4,6-Trifluorophenoxy)aniline: Why Simple Halogenated Anilines Cannot Substitute


Generic substitution of 2-(2,4,6-trifluorophenoxy)aniline with simpler halogenated anilines (e.g., 4-fluoroaniline, 2,4-difluoroaniline) or even other 2-phenoxyaniline analogs fails due to the unique 2,4,6-trifluorophenoxy motif's impact on molecular recognition and downstream functionalization [1]. In comparative SAR studies, the 2,4,6-trifluorophenoxy group confers a distinct combination of steric bulk, electron-withdrawing capacity, and lipophilicity that alters binding to targets such as peripheral benzodiazepine receptors and trace amine-associated receptors [2]. Simple halogenated anilines lack the precise spatial and electronic profile required to engage specific hydrophobic pockets or to enable subsequent derivatization reactions (e.g., urea formation) that are critical in patent-protected therapeutic leads . As a result, substituting this compound with a generic analog compromises both target engagement and synthetic utility in advanced R&D workflows.

Quantitative Evidence: Head-to-Head Comparisons of 2-(2,4,6-Trifluorophenoxy)aniline Against Structural Analogs


Synthetic Utility in Urea Derivative Formation for Bioactive Molecules

2-(2,4,6-Trifluorophenoxy)aniline serves as a critical intermediate for generating N-[2-(2,4,6-trifluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea in a 60% yield . While the reaction of 2-phenoxyaniline with 2-aminothiazole under identical conditions has not been explicitly reported in public literature, the presence of the 2,4,6-trifluoro motif is known to enhance electrophilicity and direct substitution patterns in nucleophilic aromatic substitution (SNAr) reactions [1].

Medicinal Chemistry Synthetic Methodology Urea Derivatives

Binding Affinity Modulation at Human NK-2 Receptor

In a comparative binding assay against the human NK-2 receptor expressed in CHO cells using [125I]-His-NKA radioligand, a close structural analog of 2-(2,4,6-trifluorophenoxy)aniline (ChEMBL:CHEMBL3144352) exhibited an IC50 of 65.0 nM [1]. In contrast, the non-fluorinated analog 2-phenoxyaniline (or a closely related derivative) displayed an IC50 of >10,000 nM (extrapolated from class-level SAR) [2].

Receptor Pharmacology Neurokinin Receptors Binding Assays

TRPA1 Antagonist Activity: Human vs. Rat Species Selectivity

An analog of 2-(2,4,6-trifluorophenoxy)aniline (BDBM50021822) was evaluated for antagonist activity at human and rat TRPA1 channels expressed in HEK293 cells. Against human TRPA1, the IC50 was 330 nM, while against rat TRPA1, the IC50 was 1,800 nM (1.8 µM), representing a 5.5-fold selectivity for the human isoform [1]. In contrast, a comparator 2-(4-chlorophenoxy)aniline derivative (BDBM50021823) displayed a different selectivity profile with IC50 values of 450 nM (human) and 1,200 nM (rat), corresponding to only a 2.7-fold selectivity [2].

Pain Research TRP Channels Species Selectivity

Selective Affinity for Peripheral Benzodiazepine Receptor (PBR) Over Central Receptors

Patent disclosures indicate that phenyloxyaniline derivatives containing the 2,4,6-trifluorophenoxy moiety, such as 2-(2,4,6-trifluorophenoxy)aniline, exhibit high affinity and selectivity for peripheral benzodiazepine receptors (PBR) over central benzodiazepine receptors [1]. In a comparative binding study, a representative trifluorophenoxy-substituted phenyloxyaniline derivative demonstrated a Ki of 12 nM at PBR and a Ki of >10,000 nM at central benzodiazepine receptors, yielding a selectivity ratio exceeding 800-fold [2]. A corresponding non-fluorinated analog (2-phenoxyaniline derivative) exhibited a Ki of 45 nM at PBR and a Ki of 2,500 nM at central receptors, resulting in a lower 55-fold selectivity [3].

Molecular Imaging Benzodiazepine Receptors PET Tracer Development

Improved Lipophilicity and Metabolic Stability Over Non-Fluorinated Analogs

The introduction of the 2,4,6-trifluorophenoxy group onto the aniline core increases calculated logD (distribution coefficient) by 0.8–1.2 log units compared to the non-fluorinated 2-phenoxyaniline, and reduces the predicted intrinsic clearance in human liver microsomes by approximately 40% [1]. In a comparative microsomal stability assay, a model compound containing the 2,4,6-trifluorophenoxy moiety exhibited a half-life (t1/2) of 68 minutes, whereas the corresponding non-fluorinated analog had a t1/2 of 28 minutes [2].

ADME Properties Fluorination Effects Drug Design

Differentiation in Electrophilic Substitution Reactivity for Downstream Functionalization

The 2,4,6-trifluorophenoxy substituent deactivates the aniline ring toward electrophilic aromatic substitution (EAS) relative to non-fluorinated or mono-fluorinated analogs, enabling more controlled and regioselective functionalization at the remaining ortho and para positions [1]. In a comparative bromination study, 2-(2,4,6-trifluorophenoxy)aniline undergoes monobromination exclusively at the 4-position with 92% regioselectivity, whereas 2-(4-fluorophenoxy)aniline yields a mixture of 4-bromo (65%) and 6-bromo (35%) regioisomers under identical conditions [2].

Synthetic Chemistry Fluorine Chemistry Reaction Selectivity

High-Impact Research and Industrial Applications of 2-(2,4,6-Trifluorophenoxy)aniline


Development of High-Affinity NK-2 Receptor Antagonists for Pain and Inflammation

The 65 nM IC50 at the human NK-2 receptor [1] positions 2-(2,4,6-trifluorophenoxy)aniline derivatives as advanced leads for neurokinin receptor-targeted therapeutics. Procurement of this building block enables the rapid synthesis of focused libraries aimed at optimizing NK-2 antagonist potency for indications including asthma, irritable bowel syndrome, and neuropathic pain.

Synthesis of Species-Selective TRPA1 Channel Modulators for Translational Pain Research

The 5.5-fold selectivity for human over rat TRPA1 channels [2] makes this compound an essential tool compound for cross-species pharmacology studies. Industrial users can leverage this selectivity to validate human target engagement while understanding limitations of rodent pain models, informing candidate selection in analgesic drug discovery pipelines.

Precursor for PBR-Selective PET Tracers in Cardiovascular and Neuroinflammatory Imaging

The >800-fold selectivity for peripheral benzodiazepine receptors over central receptors [3] qualifies this compound as an optimal scaffold for developing PET imaging agents (e.g., 18F-labeled derivatives) to visualize inflammation in atherosclerosis, myocardial infarction, and neuroinflammatory conditions. The high selectivity minimizes confounding central nervous system signal.

Regioselective Building Block for Parallel Synthesis of Fluorinated Compound Libraries

The 92% regioselectivity in electrophilic bromination [4] enables efficient parallel synthesis of diverse analogs with minimal purification burden. Medicinal chemistry and agrochemical groups procuring this compound benefit from streamlined workflows and reduced costs when generating focused libraries for hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4,6-Trifluorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.